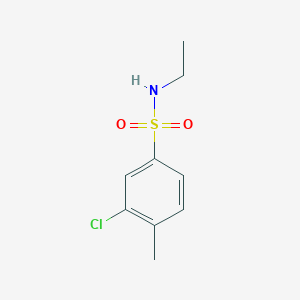
3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide typically involves the chlorination of toluene derivatives followed by sulfonation and subsequent amination. One common method involves the following steps:
Chlorination: Toluene is chlorinated to produce 3-chloro-4-methyltoluene.
Sulfonation: The chlorinated product is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield 3-chloro-4-methylbenzenesulfonyl chloride.
Amination: The sulfonyl chloride is reacted with ethylamine to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-ethyl-4-methylbenzene-1-sulfonamide.
Oxidation: 3-Chloro-N-ethyl-4-methylbenzoic acid.
Reduction: 3-Chloro-N-ethyl-4-methylbenzene-1-amine.
Scientific Research Applications
Chemistry: 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfonamides on bacterial growth and enzyme activity. It is also used in the development of new antibiotics.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound are being explored for their therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
- 4-Chloro-N-methylbenzene-1-sulfonamide
- 4-Chloro-3-methylbenzene-1-sulfonamide
- 3-Chloro-4-methylbenzenesulfonamide
Comparison: 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide is unique due to the presence of both an ethyl group and a chlorine atom on the benzene ring. This combination of substituents imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethyl group increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes. The chlorine atom provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with varying properties.
Properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
3-chloro-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
IXGKOSPGDFSZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



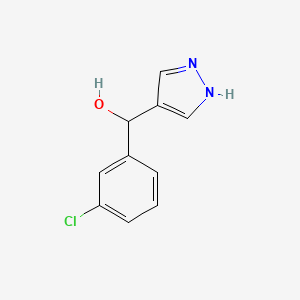

amine](/img/structure/B13288440.png)
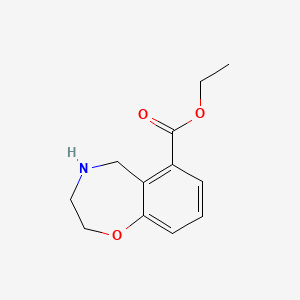
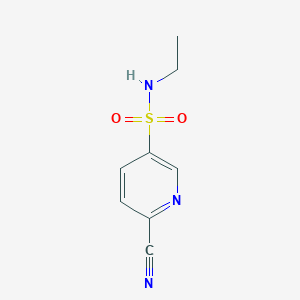
amine](/img/structure/B13288461.png)

![1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)

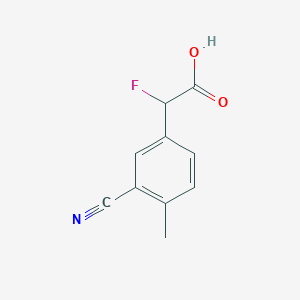
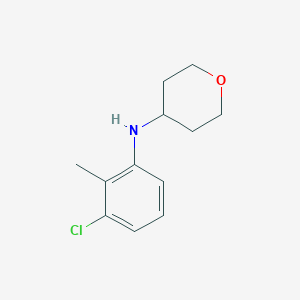
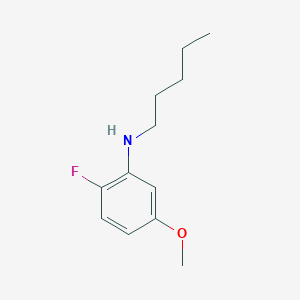
![(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13288504.png)
